alpha-d-Xylofuranose

Vue d'ensemble

Description

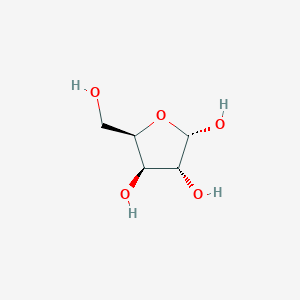

Alpha-d-Xylofuranose: is a monosaccharide with the molecular formula C5H10O5. It is a furanose form of xylose, which means it has a five-membered ring structure. This compound is a type of pentose sugar, which is a crucial component in various biological processes. This compound is known for its role in the structure of plant cell walls and its involvement in the metabolism of certain microorganisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-d-Xylofuranose can be synthesized through the acid-catalyzed hydrolysis of xylan, a polysaccharide found in plant cell walls. The hydrolysis process involves breaking down the xylan into its constituent sugars, including this compound. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the breakdown of the polysaccharide.

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic hydrolysis of xylan. Enzymes such as xylanases are used to selectively cleave the xylan into its monosaccharide components. This method is preferred due to its specificity and efficiency, as well as its lower environmental impact compared to acid hydrolysis.

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-d-Xylofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate. These reactions typically occur under acidic conditions and result in the formation of xylaric acid.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This process converts the sugar into its corresponding alditol, xylitol.

Substitution: Substitution reactions involving this compound often occur at the hydroxyl groups. For example, acetylation can be performed using acetic anhydride in the presence of a base like pyridine to form acetylated derivatives.

Major Products Formed:

Oxidation: Xylaric acid

Reduction: Xylitol

Substitution: Acetylated derivatives of this compound

Applications De Recherche Scientifique

Chemical Applications

Alpha-D-Xylofuranose serves as a crucial building block in organic synthesis. It is utilized to create various derivatives that have applications in material science and the synthesis of complex molecules.

- Synthesis of Derivatives : The compound can be transformed into numerous derivatives through chemical reactions, which can then be employed in the development of pharmaceuticals and agrochemicals.

| Derivative | Application |

|---|---|

| Aminoalkyl derivatives | Anticancer agents |

| Guanidino derivatives | Nucleoside mimetics |

Biological Research

In biological contexts, this compound plays a vital role in understanding plant cell wall structures and functions. It is a key component of hemicellulose, influencing the metabolism of certain microorganisms.

- Metabolic Pathways : The compound is involved in metabolic pathways catalyzed by enzymes such as xylanases and xylose isomerases, which convert it into other metabolites essential for microbial growth and energy production .

- Case Study : A study synthesized several disubstituted derivatives of this compound and evaluated their anticancer properties against various human cancer cell lines. Seven compounds demonstrated significant anticancer activity, indicating the potential of these derivatives as therapeutic agents .

Medical Applications

This compound and its derivatives are being explored for their therapeutic potential:

- Anticancer Activity : Research has shown that certain derivatives exhibit antiproliferative effects against cancer cells. For instance, 3-O-dodecyl xylofuranose derivatives displayed promising results in inhibiting the growth of K562 and MCF-7 cancer cell lines .

- Dental Health : Xylitol, a reduction product of this compound, is widely used as a sugar substitute in products aimed at reducing dental caries due to its non-cariogenic properties.

Industrial Applications

The industrial sector utilizes this compound primarily in the production of biofuels and biodegradable materials:

- Biofuel Production : The enzymatic breakdown of plant biomass involving this compound contributes to the development of sustainable energy sources. Its role in the hydrolysis of xylan enhances the efficiency of biofuel production processes.

- Biodegradable Materials : The compound's ability to form biodegradable polymers makes it valuable in creating environmentally friendly materials.

Mécanisme D'action

The mechanism of action of alpha-d-Xylofuranose involves its interaction with various enzymes and molecular targets. In biological systems, it is primarily involved in the metabolism of pentose sugars. Enzymes such as xylanases and xylose isomerases catalyze the conversion of this compound into other metabolites, which are then utilized in various metabolic pathways.

Molecular Targets and Pathways:

Xylanases: These enzymes hydrolyze xylan into this compound and other monosaccharides.

Xylose Isomerases: These enzymes convert this compound into xylulose, which can then enter the pentose phosphate pathway or be further metabolized.

Comparaison Avec Des Composés Similaires

Alpha-d-Xylofuranose can be compared with other similar compounds such as alpha-d-Xylopyranose and beta-d-Xylofuranose.

Alpha-d-Xylopyranose:

Structure: Alpha-d-Xylopyranose has a six-membered ring structure, whereas this compound has a five-membered ring.

Properties: The different ring structures result in variations in their chemical reactivity and physical properties.

Beta-d-Xylofuranose:

Configuration: Beta-d-Xylofuranose differs from this compound in the configuration at the anomeric carbon. This difference affects their interaction with enzymes and other molecules.

Uniqueness of this compound:

Structural Role: this compound plays a unique role in the structure of plant cell walls, particularly in hemicellulose.

Metabolic Pathways: Its involvement in specific metabolic pathways, such as the pentose phosphate pathway, highlights its importance in biological systems.

Similar Compounds

- Alpha-d-Xylopyranose

- Beta-d-Xylofuranose

- Xylitol

- Xylaric acid

Activité Biologique

Alpha-D-xylofuranose, a five-membered sugar, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and implications in various therapeutic areas, particularly focusing on its anticancer and antiviral properties.

Overview of this compound

This compound is a structural isomer of D-xylose that exists predominantly in a furanose form. Its unique structure allows it to participate in various biochemical interactions, making it a valuable compound for drug development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves glycosylation reactions. For instance, the synthesis of disubstituted derivatives has been reported, showcasing their potential as anticancer agents. A systematic approach was employed where this compound derivatives were synthesized and evaluated for their biological activity against human cancer cell lines .

Table 1: Summary of Synthesized this compound Derivatives

| Compound ID | Structure Description | Activity Type | IC50 (µM) |

|---|---|---|---|

| 7a | 3-O-(decyloxy)propyl derivative | Anticancer | 30 |

| 7b | 3-O-benzyl derivative | Anticancer | 25 |

| 9c | Guanidino xylofuranose derivative | Acetylcholinesterase Inhibitor | 7.49 |

| 9h | Triazole-containing xylofuranoside | Antiproliferative | 22.87 |

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound derivatives. A series of derivatives were tested against various human cancer cell lines, revealing significant antiproliferative effects. Notably, compounds such as 7a and 7b exhibited IC50 values of 30 µM and 25 µM respectively, indicating their potential as therapeutic agents .

In a detailed study involving disubstituted derivatives, seven compounds demonstrated notable activity across multiple cell lines. The evaluation included a broad panel of human cancer cell lines, confirming the efficacy of these compounds in inhibiting cell growth .

Antiviral Properties

Alpha-D-xylofuranosyl nucleosides have also been synthesized and evaluated for antiviral activity. Research indicates that certain analogues exhibit significant inhibition against various RNA and DNA viruses. For example, compounds like 9-(beta-D-xylofuranosyl)adenine showed marked antiviral activity, suggesting that xylofuranosyl derivatives could serve as potential antiviral agents .

Case Studies

Case Study 1: Synthesis and Evaluation of Guanidino Xylofuranoses

A recent study focused on the synthesis of guanidino derivatives of xylofuranose aimed at mimicking nucleosides. The biological evaluation revealed that these compounds acted as selective inhibitors of acetylcholinesterase (AChE), with one compound demonstrating an inhibition constant (Ki) of 7.49 µM . This highlights the versatility of xylofuranose derivatives in developing novel therapeutic agents.

Case Study 2: Anticancer Screening

In another investigation, a series of disubstituted this compound derivatives were synthesized and screened for anticancer activity against a panel of human tumor cell lines. The results indicated that several compounds exhibited significant cytotoxicity, with ongoing studies aimed at elucidating their mechanisms of action .

Propriétés

IUPAC Name |

(2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-LECHCGJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449524 | |

| Record name | a-D-Xylofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14795-83-6 | |

| Record name | alpha-D-Xylofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014795836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | a-D-Xylofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-XYLOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIR2X7M356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.